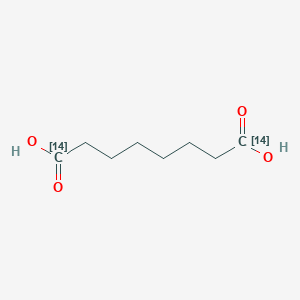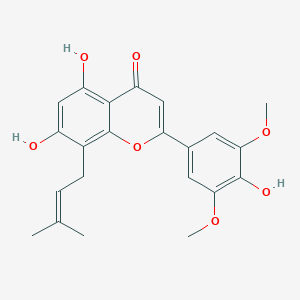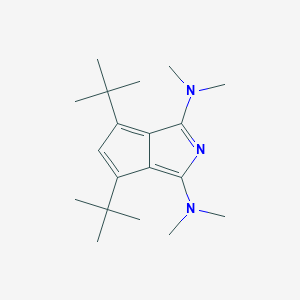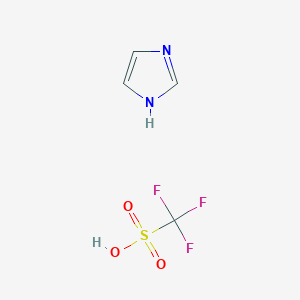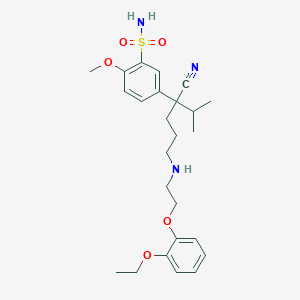
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.
作用機序
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide inhibits a specific protein kinase known as mitogen-activated protein kinase kinase 4 (MKK4). This protein kinase is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting MKK4, this compound can disrupt the signaling pathways that lead to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the major advantages of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide is its potency as an inhibitor of MKK4. This makes it a valuable tool for studying the role of this protein kinase in various cellular processes. However, one of the limitations of this compound is its specificity. It only inhibits MKK4 and not other protein kinases, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide. One potential direction is the development of more potent and specific inhibitors of MKK4. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Additionally, the role of MKK4 in various cellular processes should be further studied to gain a better understanding of its physiological and pathological functions.
合成法
The synthesis of 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide involves several steps. The first step involves the reaction of 2-methoxybenzenesulfonyl chloride with 1-amino-2-propanol to obtain 2-methoxybenzenesulfonamide. The second step involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 1-cyano-4-isopropyl-1-butene to obtain 1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutane. The final step involves the reaction of 1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutane with 2-methoxybenzenesulfonamide to obtain 5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide.
科学的研究の応用
5-(1-Cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of a specific protein kinase, which is involved in the regulation of various cellular processes. This compound has shown promising results in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune disorders.
特性
CAS番号 |
125153-59-5 |
|---|---|
分子式 |
C25H35N3O5S |
分子量 |
489.6 g/mol |
IUPAC名 |
5-[3-cyano-6-[2-(2-ethoxyphenoxy)ethylamino]-2-methylhexan-3-yl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H35N3O5S/c1-5-32-21-9-6-7-10-22(21)33-16-15-28-14-8-13-25(18-26,19(2)3)20-11-12-23(31-4)24(17-20)34(27,29)30/h6-7,9-12,17,19,28H,5,8,13-16H2,1-4H3,(H2,27,29,30) |
InChIキー |
OALWONWDRJKTCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNCCCC(C#N)(C2=CC(=C(C=C2)OC)S(=O)(=O)N)C(C)C |
正規SMILES |
CCOC1=CC=CC=C1OCCNCCCC(C#N)(C2=CC(=C(C=C2)OC)S(=O)(=O)N)C(C)C |
同義語 |
5-(1-cyano-4-((2-(2-ethoxyphenoxy)ethyl)amino)-1-isopropylbutyl)-2-methoxybenzenesulfonamide 5-DEMBS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
